benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 946346-17-4
VCID: VC8454157
InChI: InChI=1S/C19H15N3O4S/c1-12-20-17-18(27-12)16(14-8-5-9-25-14)21-22(19(17)24)10-15(23)26-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3
SMILES: CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4
Molecular Formula: C19H15N3O4S
Molecular Weight: 381.4 g/mol

benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

CAS No.: 946346-17-4

VCID: VC8454157

Molecular Formula: C19H15N3O4S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate - 946346-17-4

Description

Synthesis and Reaction Conditions

The synthesis of thiazolo-pyridazine derivatives typically involves multi-step organic reactions. These reactions often require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yield and purity. For example, reactions may be conducted under reflux conditions in polar aprotic solvents to facilitate nucleophilic attacks.

Research Findings and Future Directions

Given the limited information available on benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, further research is needed to explore its synthesis, chemical properties, and biological activities. Studies on similar compounds suggest that these derivatives could be valuable in medicinal chemistry for developing new therapeutic agents.

Data Tables

Due to the lack of specific data on benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, the following table provides general information on thiazolo-pyridazine derivatives:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideC21H18FN5O4S465.5 g/molPotential kinase inhibitors
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamideC22H20N4O3S420.49 g/molNLRP3 inflammasome inhibitor
CAS No. 946346-17-4
Product Name benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Molecular Formula C19H15N3O4S
Molecular Weight 381.4 g/mol
IUPAC Name benzyl 2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate
Standard InChI InChI=1S/C19H15N3O4S/c1-12-20-17-18(27-12)16(14-8-5-9-25-14)21-22(19(17)24)10-15(23)26-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3
Standard InChIKey HYXJIYAQALJMIH-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4
Canonical SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4
PubChem Compound 25669195
Last Modified Aug 20 2023

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